

Spectroscopic Characterization of 5-(Chloromethyl)-1H-indazole: A Technical Guide

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Compound of Interest

Compound Name: 5-(Chloromethyl)-1H-indazole

CAS No.: 944904-22-7

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For Researchers, Scientists, and Drug Development Professionals

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This technical guide provides a detailed analysis of the expected spectroscopic data for **5-(Chloromethyl)-1H-indazole**, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from closely related analogues, such as 1H-indazole and 5-chloro-1H-indazole, to predict its characteristic spectral features. The methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are presented, offering a comprehensive framework for the characterization of this and similar molecules.

Predicted Spectroscopic Data

The structural features of **5-(Chloromethyl)-1H-indazole**, particularly the presence of the indazole core and the chloromethyl substituent, will govern its spectroscopic behavior. The following sections detail the anticipated NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **5-(Chloromethyl)-1H-indazole**, both ^1H and ^{13}C NMR will provide critical information about the connectivity and chemical environment of the atoms.

Table 1: Predicted ^1H and ^{13}C NMR Chemical Shifts for **5-(Chloromethyl)-1H-indazole**

Atom	Predicted ¹ H Chemical Shift (ppm)	Predicted ¹³ C Chemical Shift (ppm)	Rationale for Prediction
H1 (N-H)	10.0 - 13.0 (broad singlet)	-	The acidic proton on the nitrogen of the indazole ring is expected to be significantly deshielded and may exhibit broadening due to quadrupolar effects and exchange.
H3	~8.1 (singlet)	~135	This proton is on the pyrazole ring of the indazole system. Its chemical shift is influenced by the aromatic nature of the ring.
H4	~7.8 (doublet)	~122	This proton is on the benzene ring, ortho to the fused pyrazole ring. It will likely appear as a doublet due to coupling with H6.
H6	~7.3 (doublet of doublets)	~125	This proton is on the benzene ring, coupled to both H4 and H7.
H7	~7.6 (doublet)	~110	This proton is on the benzene ring, ortho to the nitrogen of the pyrazole ring, and will be coupled to H6.

CH ₂	~4.8 (singlet)	~45	The methylene protons are adjacent to an electron-withdrawing chlorine atom and an aromatic ring, leading to a downfield shift. They are expected to appear as a singlet as there are no adjacent protons to couple with.
C3	-	~135	Aromatic carbon in the pyrazole ring.
C3a	-	~121	Bridgehead carbon.
C4	-	~122	Aromatic carbon in the benzene ring.
C5	-	~130	Aromatic carbon bearing the chloromethyl group. The substituent effect will influence its shift.
C6	-	~125	Aromatic carbon in the benzene ring.
C7	-	~110	Aromatic carbon in the benzene ring.
C7a	-	~140	Bridgehead carbon.
CH ₂	-	~45	The chemical shift of the methylene carbon is influenced by the attached chlorine.

Disclaimer: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **5-(Chloromethyl)-1H-indazole** is expected to show characteristic absorption bands.

Table 2: Predicted IR Absorption Bands for **5-(Chloromethyl)-1H-indazole**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H Stretch	3100 - 3300	Medium, Broad
C-H Stretch (Aromatic)	3000 - 3100	Medium
C-H Stretch (Aliphatic)	2850 - 3000	Weak
C=C Stretch (Aromatic)	1450 - 1600	Medium to Strong
C-N Stretch	1250 - 1350	Medium
C-Cl Stretch	600 - 800	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **5-(Chloromethyl)-1H-indazole**, the molecular formula is C₈H₇ClN₂.

Table 3: Predicted Mass Spectrometry Data for **5-(Chloromethyl)-1H-indazole**

Ion	Predicted m/z	Notes
[M] ⁺	166.03	The molecular ion peak. The presence of chlorine will result in an [M+2] ⁺ peak at m/z 168.03 with an intensity of approximately one-third of the [M] ⁺ peak, which is a characteristic isotopic pattern for chlorine.
[M+H] ⁺	167.04	The protonated molecular ion, commonly observed in techniques like electrospray ionization (ESI).[1]
[M-Cl] ⁺	131.06	Loss of the chlorine atom.
[M-CH ₂ Cl] ⁺	117.06	Loss of the chloromethyl group, resulting in the indazole radical cation.

Experimental Protocols

To obtain definitive spectroscopic data for **5-(Chloromethyl)-1H-indazole**, the following experimental procedures are recommended.

NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is crucial, as protic solvents may lead to the exchange of the N-H proton.[2]
- **Instrument Setup:** Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.[3]
- **¹H NMR Acquisition:** Acquire a standard one-dimensional ¹H NMR spectrum.

- ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
- 2D NMR (Optional but Recommended): Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to confirm proton-proton and proton-carbon correlations, respectively, aiding in unambiguous peak assignments.

IR Spectroscopy Protocol

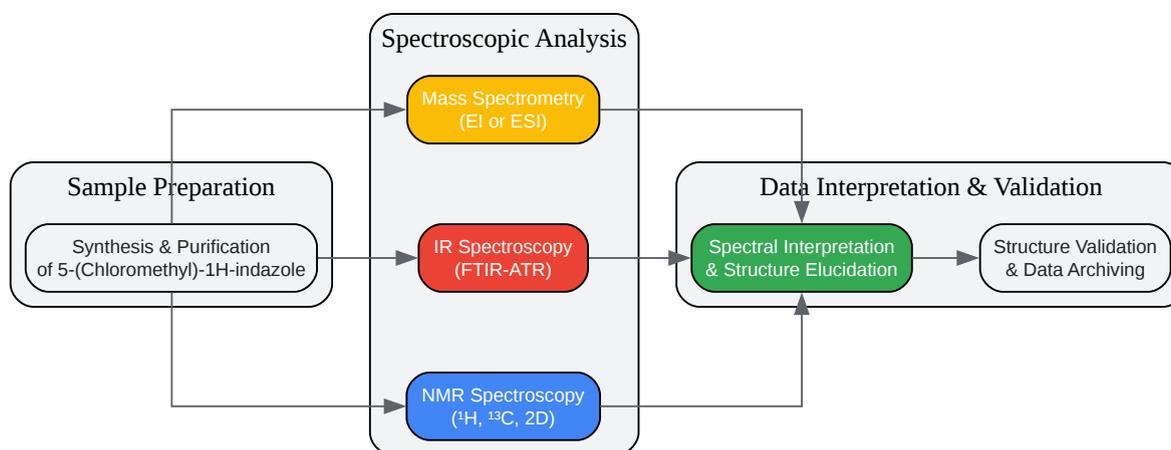
- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often the simplest.[2] Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
- Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹. [2]
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry Protocol

- Sample Introduction: The choice of ionization technique depends on the properties of the compound. Electron Ionization (EI) is suitable for volatile and thermally stable compounds and provides detailed fragmentation patterns.[4] Electrospray Ionization (ESI) is a softer ionization technique suitable for less volatile or thermally labile compounds and typically shows the protonated molecular ion [M+H]⁺.
- Mass Analysis: Use a mass analyzer with good resolution and mass accuracy, such as a Time-of-Flight (TOF) or Orbitrap analyzer.
- Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions to confirm the molecular weight and deduce structural information.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a novel compound like **5-(Chloromethyl)-1H-indazole**.



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Caption: Workflow for Spectroscopic Characterization.

Conclusion

This technical guide provides a predictive spectroscopic analysis of **5-(Chloromethyl)-1H-indazole** based on established chemical principles and data from analogous compounds. The outlined experimental protocols offer a robust framework for researchers to obtain and interpret the necessary data for the definitive characterization of this molecule. The successful application of these techniques is fundamental to ensuring the identity and purity of compounds in drug discovery and development pipelines.

References

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